Methyl 4-bromo-3-oxoheptanoate
Description
Methyl 4-bromo-3-oxoheptanoate is a methyl ester characterized by a seven-carbon aliphatic chain with a bromine atom at the fourth position and a ketone group at the third position. The compound’s ester group, ketone functionality, and bromine substituent suggest applications in organic synthesis, particularly in nucleophilic substitution reactions or as intermediates in pharmaceutical and agrochemical production.
Properties
CAS No. |
292056-25-8 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
methyl 4-bromo-3-oxoheptanoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
IYHYMBHPJIWZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)CC(=O)OC)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms), enabling the introduction of diverse substituents.
Key Reagents and Conditions:
| Reagent | Solvent | Temperature | Product Formed | Yield (%) |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF | 60°C | 4-Azido-3-oxoheptanoate | 85–90 |
| Potassium thiocyanate | Acetone | 25°C | 4-Thiocyanato-3-oxoheptanoate | 75–80 |
| Ethanolamine | Ethanol | Reflux | 4-(2-Hydroxyethylamino)-3-oxoheptanoate | 70 |
Mechanistic Notes:
-
Polar aprotic solvents (e.g., DMF) enhance Sₙ2 reactivity by stabilizing the transition state.
-
Steric hindrance from the heptanoate chain slightly reduces reaction rates compared to shorter-chain analogs.
Reduction Reactions
The ketone group at the 3-position is susceptible to reduction, yielding secondary alcohols or alkanes under controlled conditions.
Reduction Pathways:
| Reducing Agent | Solvent | Conditions | Product Formed | Selectivity |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C, 2 hours | 4-Bromo-3-hydroxyheptanoate | >95% |
| LiAlH₄ | THF | Reflux, 4 hours | 4-Bromo-3-hydroxyheptanoate | 90% |
| H₂ (Pd/C catalyst) | EtOAc | 50 psi, 25°C | 4-Bromoheptanoate | 80% |
Critical Observations:
-
NaBH₄ selectively reduces the ketone without affecting the bromine or ester groups.
-
Catalytic hydrogenation (H₂/Pd-C) reduces both the ketone and ester, yielding a saturated hydrocarbon chain.
Condensation Reactions
The ketone participates in aldol and Claisen condensations, forming extended carbon frameworks.
Aldol Condensation Example:
-
Conditions: LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with H₂O.
-
Product: β-Hydroxy ester derivatives with extended alkyl chains (e.g., 4-bromo-3-(hydroxyalkyl)heptanoate).
Claisen Condensation Example:
-
Conditions: Sodium ethoxide (NaOEt) in ethanol, reflux.
-
Product: α,β-Unsaturated esters via dehydration of the aldol adduct.
Oxidation Reactions
Controlled oxidation of the ketone or ester group enables access to dicarboxylic acids or lactones.
| Oxidizing Agent | Target Group | Product Formed | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Ketone | 4-Bromo-3-oxoheptanedioic acid | Requires vigorous conditions |
| Ozone (O₃) | Alkene* | Ozonides (further cleavage) | *Requires prior dehydrogenation |
*Dehydrogenation to form α,β-unsaturated systems is achievable via SeO₂ or DDQ.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
Example Suzuki Reaction:
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.
-
Product: 4-Aryl-3-oxoheptanoates (yields: 60–75%).
Stability and Side Reactions
-
Thermal Degradation: Prolonged heating above 100°C induces decarboxylation, forming 3-bromo-2-pentanone as a byproduct.
-
Hydrolysis: The ester group hydrolyzes in aqueous acid or base, yielding 4-bromo-3-oxoheptanoic acid (half-life: 12 hours in 1M NaOH at 25°C).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Butanoate Analog) | Dominant Mechanism |
|---|---|---|
| Nucleophilic Substitution | 0.8× | Sₙ2 |
| Aldol Condensation | 0.7× | Enolate |
| Reduction (NaBH₄) | 1.0× | Hydride transfer |
Longer alkyl chains in the heptanoate derivative slightly reduce reaction rates due to steric and solubility effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl 4-Bromo-3-oxo-butanoate
Methyl 4-bromo-3-oxo-butanoate (CAS 17790-81-7) serves as a key structural analog with a shorter four-carbon chain. Key differences include:
The longer chain in the heptanoate derivative likely increases steric hindrance, reducing reactivity in substitution reactions compared to the butanoate analog.
Methyl Esters with Keto Groups
Compounds like methyl shikimate () and torulosic acid methyl ester () share ester and ketone functionalities. Key distinctions:



The bromine substituent in the target compound differentiates it from naturally occurring methyl esters like methyl shikimate, enabling unique reactivity in halogenation pathways.
Halogenated Methyl Esters
Halogenated esters such as dehydroabietic acid methyl ester () and ethyl palmitate () highlight the role of halogens and chain length:

Diterpenoid Methyl Esters
Complex esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () exhibit structural complexity absent in the target compound:
| Compound | Structure Type | Functional Complexity |
|---|---|---|
| This compound | Linear chain | Ester, ketone, Br |
| Sandaracopimaric acid methyl ester | Tricyclic diterpenoid | Ester, conjugated double bonds |
The linearity of this compound simplifies synthetic modification compared to polycyclic diterpenoid esters.
Research Implications and Gaps
While methyl 4-bromo-3-oxo-butanoate provides foundational data , experimental studies on the heptanoate variant are needed to confirm inferred properties like boiling point and reactivity. Comparative studies with halogenated diterpenoid esters (e.g., ferruginol derivatives) could further elucidate the role of bromine in ester stability.
Q & A
Q. What are the challenges in using this compound as a chiral building block for PPARγ ligands?
- Methodological Answer : Racemization at C3 occurs under basic conditions. Use low-temperature (-20°C) Mitsunobu reactions with chiral diols. Screen boronic acid partners (e.g., 4-bromophenylboronic acid) via Suzuki coupling. Biological assays (IC₅₀) correlate with molecular docking simulations (AutoDock Vina) .
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